2,4-Dinitrobenzoic acid;1-(2-methylpropoxy)ethanol
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Overview
Description
2,4-Dinitrobenzoic acid;1-(2-methylpropoxy)ethanol is a chemical compound with the molecular formula C13H18N2O8 and a molecular weight of 330.29100. This compound is known for its unique structure, which includes both nitro and benzoic acid functional groups, making it a subject of interest in various fields of scientific research .
Preparation Methods
The synthesis of 2,4-Dinitrobenzoic acid;1-(2-methylpropoxy)ethanol involves several steps. One common method includes the nitration of benzoic acid to form 2,4-dinitrobenzoic acid, followed by the reaction with 1-(2-methylpropoxy)ethanol under specific conditions. The reaction conditions typically involve the use of strong acids or bases as catalysts and controlled temperatures to ensure the desired product is obtained .
Chemical Reactions Analysis
2,4-Dinitrobenzoic acid;1-(2-methylpropoxy)ethanol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the nitro groups to amino groups.
Substitution: The compound can undergo substitution reactions where the nitro groups are replaced by other functional groups. Common reagents used in these reactions include strong acids, bases, and specific catalysts.
Scientific Research Applications
2,4-Dinitrobenzoic acid;1-(2-methylpropoxy)ethanol has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2,4-Dinitrobenzoic acid;1-(2-methylpropoxy)ethanol involves its interaction with specific molecular targets and pathways. The nitro groups in the compound can participate in redox reactions, affecting various biochemical pathways. The benzoic acid moiety can interact with enzymes and proteins, influencing their activity and function .
Comparison with Similar Compounds
2,4-Dinitrobenzoic acid;1-(2-methylpropoxy)ethanol can be compared with other similar compounds such as:
2,4-Dinitrobenzoic acid: This compound lacks the 1-(2-methylpropoxy)ethanol group, making it less versatile in certain reactions.
1-(2-methylpropoxy)ethanol: This compound does not have the nitro and benzoic acid groups, limiting its applications in specific chemical reactions. The uniqueness of this compound lies in its combination of functional groups, which allows it to participate in a wide range of chemical reactions and applications.
Properties
CAS No. |
144194-30-9 |
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Molecular Formula |
C13H18N2O8 |
Molecular Weight |
330.29 g/mol |
IUPAC Name |
2,4-dinitrobenzoic acid;1-(2-methylpropoxy)ethanol |
InChI |
InChI=1S/C7H4N2O6.C6H14O2/c10-7(11)5-2-1-4(8(12)13)3-6(5)9(14)15;1-5(2)4-8-6(3)7/h1-3H,(H,10,11);5-7H,4H2,1-3H3 |
InChI Key |
PLIMETPEQZJAJS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)COC(C)O.C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])C(=O)O |
Origin of Product |
United States |
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